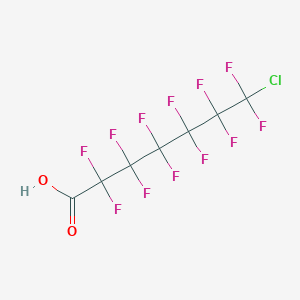

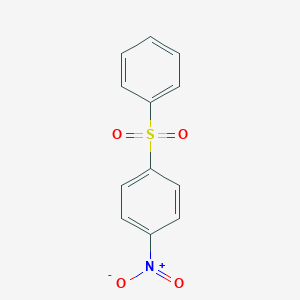

1-Nitro-4-(phenylsulfonyl)benzene

Overview

Description

Synthesis Analysis

The synthesis of 1-Nitro-4-(phenylsulfonyl)benzene and its derivatives involves several key strategies, one of which includes reactions of (1‐nitroethenyl)sulfonylbenzene derivatives. These derivatives can undergo nitroaldol reactions, leading to the formation of compounds with bis(phenylsulfonyl) motifs. Diels-Alder reactions and formal conjugate additions are also notable synthesis pathways for creating ring-fused homo- and heteroaromatic derivatives from precursors like 3-nitro-4-(phenylsulfonyl)thiophene (Wade et al., 2009); (Bianchi et al., 2003).

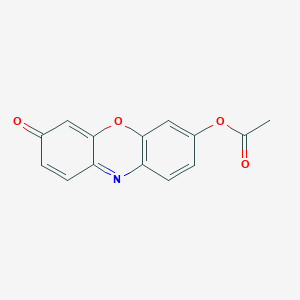

Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(phenylsulfonyl)benzene derivatives has been elucidated through various spectroscopic methods, including FTIR, FT-Raman, NMR, and single crystal X-ray diffraction. These studies reveal insights into the compound's geometric parameters, vibrational frequencies, and electronic properties, enhancing understanding of its chemical reactivity and stability (Sarojini et al., 2013).

Chemical Reactions and Properties

1-Nitro-4-(phenylsulfonyl)benzene participates in a variety of chemical reactions, such as electrochemical syntheses and Michael addition reactions. These reactions are instrumental in generating a broad spectrum of sulfonamide and diamine derivatives, showcasing the compound's versatility as a chemical reagent (Khazalpour & Nematollahi, 2015); (Sharafi-kolkeshvandi et al., 2016).

Scientific Research Applications

-

Flame Retardant Synthesis

- Field : Polymer Science

- Application : 1-Nitro-4-(phenylsulfonyl)benzene is used in the synthesis of a silicon-containing flame retardant . This flame retardant is used with potassium-4-(phenylsulfonyl)benzenesulfonate (KSS) to prepare a flame-retardant system for polycarbonate (PC) .

- Method : The flame retardant (DAPSiO), containing silicon and nitrogen, was synthesized using dichlorodiphenylsilane, γ-chloropropyl methyl dimethoxysilane and 1,2-ethanediamine . The structure of DAPSiO was characterized by Fourier transform infrared spectroscopy (FTIR), and 1H-NMR tests .

- Results : The flame retardancy and thermal stability of PC/KSS system were improved with the addition of DAPSiO . When 1 wt% DAPSiO and 0.5 wt% KSS were incorporated, the LOI value of PC was found to be 44, and class V-0 of UL-94 test was passed .

-

Organic Catalyst

- Field : Organic Chemistry

- Application : N-(phenylsulfonyl)benzene sulfonamide, a compound related to 1-Nitro-4-(phenylsulfonyl)benzene, is used as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles .

- Method : The synthesis is carried out in solvent-free conditions .

- Results : The method results in high yields .

-

Enzyme Inhibitor Synthesis

- Field : Biochemistry

- Application : 1-Nitro-4-(phenylsulfonyl)benzene is used in the preparation of inhibitors of the enzyme dihydrofolate reductase .

- Method : The nitrosulfide is prepared and then oxidized with hydrogen peroxide in acetic acid to prepare the corresponding nitrosulfone .

- Results : The resulting nitrosulfone is used as an inhibitor of the enzyme dihydrofolate reductase .

-

Nucleophilic Aromatic Substitution

- Field : Organic Chemistry

- Application : The compound is used in the preparation of phenols through nucleophilic aromatic substitution .

- Method : The reaction involves the attack of a nucleophile on one of the aromatic-ring carbons .

- Results : The product is a phenol, which has various applications in the chemical industry .

-

Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles

- Field : Organic Chemistry

- Application : N-(phenylsulfonyl)benzenesulfonamide, a compound related to 1-Nitro-4-(phenylsulfonyl)benzene, is used as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles .

- Method : The synthesis is carried out in solvent-free conditions .

- Results : The method results in high yields .

- Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles

- Field : Organic Chemistry

- Application : N-(phenylsulfonyl)benzenesulfonamide, a compound related to 1-Nitro-4-(phenylsulfonyl)benzene, is used as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles .

- Method : The synthesis is carried out in solvent-free conditions .

- Results : The method results in high yields .

Safety And Hazards

properties

IUPAC Name |

1-(benzenesulfonyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECHJYYZMSUILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150792 | |

| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-(phenylsulfonyl)benzene | |

CAS RN |

1146-39-0 | |

| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1146-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-4-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl phenyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.